8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include a purine derivative, brominating agents, and specific catalysts to facilitate the reaction. The reaction conditions may involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including purification through recrystallization or chromatography. Safety protocols and environmental considerations are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of the bromine substituent using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents like acetonitrile.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution could result in various substituted purines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its effects on cellular processes and potential as a biochemical probe.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in chocolate with mild stimulant properties.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
8-bromo-3-methyl-7-(1-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other purine derivatives. Its bromine and phenylethyl groups may influence its reactivity and interactions with biological targets.
Properties
CAS No. |
101071-98-1 |
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Molecular Formula |
C14H13BrN4O2 |
Molecular Weight |
349.18 g/mol |
IUPAC Name |
8-bromo-3-methyl-7-(1-phenylethyl)purine-2,6-dione |
InChI |
InChI=1S/C14H13BrN4O2/c1-8(9-6-4-3-5-7-9)19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-8H,1-2H3,(H,17,20,21) |
InChI Key |
MXVHGTHUSLQFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(N=C2Br)N(C(=O)NC3=O)C |
solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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